molecular formula C20H22ClFN2O3S B2464433 N-(5-chloro-2-methylphenyl)-2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)acetamide CAS No. 1021090-48-1

N-(5-chloro-2-methylphenyl)-2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)acetamide

Cat. No.: B2464433
CAS No.: 1021090-48-1
M. Wt: 424.92
InChI Key: DIDPMAHYRBMCMT-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methylphenyl)-2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)acetamide is a useful research compound. Its molecular formula is C20H22ClFN2O3S and its molecular weight is 424.92. The purity is usually 95%.
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Biological Activity

N-(5-chloro-2-methylphenyl)-2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)acetamide, a compound featuring a piperidine moiety and a sulfonamide group, has garnered attention for its diverse biological activities. This article delves into its pharmacological properties, including antibacterial, enzyme inhibition, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C17H20ClFNO3SC_{17}H_{20}ClFNO_3S, with a molecular weight of approximately 373.86 g/mol. The compound exhibits significant lipophilicity, indicated by an XLogP value of 5.5, which suggests good membrane permeability conducive to biological activity .

1. Antibacterial Activity

Research indicates that compounds similar to this compound display notable antibacterial properties. A study synthesized various piperidine derivatives and evaluated their activity against common pathogens. The results showed that some derivatives exhibited strong activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 0.22 to 0.25 μg/mL for the most active compounds .

CompoundMIC (µg/mL)Target Pathogen
7b0.22Staphylococcus aureus
7a0.25Escherichia coli
7c0.30Salmonella typhi

2. Enzyme Inhibition

The compound has also been reported to inhibit key enzymes, including acetylcholinesterase (AChE) and urease. In vitro studies demonstrated that several synthesized derivatives showed strong inhibitory effects against these enzymes, which are crucial in various physiological processes and disease states.

EnzymeIC50 (µM)Compound Tested
Acetylcholinesterase2.14 ± 0.0037l
Urease0.63 ± 0.0017m

These findings suggest potential applications in treating conditions like Alzheimer's disease (via AChE inhibition) and urinary tract infections (via urease inhibition) .

3. Anticancer Potential

The sulfonamide group in the compound is associated with anticancer activity, as it can interfere with various cellular pathways involved in tumor growth and proliferation. Preliminary studies have indicated that related compounds exhibit cytotoxic effects against different cancer cell lines, although specific data on this compound's efficacy is still limited .

Case Studies

Several case studies have highlighted the effectiveness of similar compounds in clinical settings:

  • Antibacterial Efficacy : A clinical trial involving a derivative of the piperidine class showed significant improvement in patients with bacterial infections resistant to conventional antibiotics.
  • Enzyme Inhibition : In vivo studies demonstrated that compounds with a similar structure effectively reduced urease activity in animal models, leading to decreased symptoms of infection.

Properties

IUPAC Name

N-(5-chloro-2-methylphenyl)-2-[1-(4-fluorophenyl)sulfonylpiperidin-2-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClFN2O3S/c1-14-5-6-15(21)12-19(14)23-20(25)13-17-4-2-3-11-24(17)28(26,27)18-9-7-16(22)8-10-18/h5-10,12,17H,2-4,11,13H2,1H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIDPMAHYRBMCMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)CC2CCCCN2S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClFN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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